![molecular formula C17H21F2NO2 B5628337 (3R*,4R*)-3-cyclobutyl-1-[(2,6-difluorophenyl)acetyl]-4-methyl-3-pyrrolidinol](/img/structure/B5628337.png)
(3R*,4R*)-3-cyclobutyl-1-[(2,6-difluorophenyl)acetyl]-4-methyl-3-pyrrolidinol
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Overview
Description
The compound "(3R*,4R*)-3-cyclobutyl-1-[(2,6-difluorophenyl)acetyl]-4-methyl-3-pyrrolidinol" falls into a category of organic compounds known for their complex synthesis processes and significant biological activities. Research into similar compounds has focused on their potential applications in medicinal chemistry due to their unique structural features and biological interactions.
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including compounds with complex substituents similar to "(3R*,4R*)-3-cyclobutyl-1-[(2,6-difluorophenyl)acetyl]-4-methyl-3-pyrrolidinol," involves multistep synthetic procedures. These procedures often employ cycloaddition reactions, heteroatom incorporations, and careful control of stereochemistry to achieve the desired 3D configurations (Nguyen & Dai, 2023).
Molecular Structure Analysis
Molecular structure determinations, often through X-ray crystallography, reveal the intricate 3D arrangements of atoms within compounds. These structures are crucial for understanding the compound's reactivity and biological activity. The detailed crystal and molecular structure of related compounds provide insights into the stereochemical and electronic influences on their reactivity and interactions (Makaev et al., 2006).
Chemical Reactions and Properties
Compounds with pyrrolidine structures engage in various chemical reactions, reflecting their rich chemistry. They can undergo cycloaddition reactions, serve as intermediates in the synthesis of more complex heterocyclic compounds, and participate in Lewis acid catalyzed reactions, demonstrating their versatility in synthetic organic chemistry (Lu & Shi, 2007).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular configuration. For pyrrolidine derivatives, these properties are essential for determining their suitability in various applications, including pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are critical for understanding how such compounds can be further modified or interact with biological targets. The acylation reactions and formation of complexes with metals exemplify the chemical versatility of pyrrolidine and related compounds, influencing their potential use in synthetic and medicinal chemistry (Jones et al., 1990).
properties
IUPAC Name |
1-[(3R,4R)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-2-(2,6-difluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2NO2/c1-11-9-20(10-17(11,22)12-4-2-5-12)16(21)8-13-14(18)6-3-7-15(13)19/h3,6-7,11-12,22H,2,4-5,8-10H2,1H3/t11-,17+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIJZZRICXPKPR-DIFFPNOSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C2CCC2)O)C(=O)CC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C2CCC2)O)C(=O)CC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-3-cyclobutyl-1-[(2,6-difluorophenyl)acetyl]-4-methyl-3-pyrrolidinol |
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